molecular formula C9H15N3O3 B13569385 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1h,3h)-dione

5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B13569385
M. Wt: 213.23 g/mol
InChI Key: XNGSYVRGIGOWAK-UHFFFAOYSA-N
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Description

5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione ( 1342124-03-1) is a pyrimidinedione derivative with a molecular formula of C9H15N3O3 and a molecular weight of 213.23 g/mol. This compound features a core pyrimidinedione structure, which is a key pharmacophore in various biologically active molecules, including natural metabolites and therapeutic agents . The specific substitutions on the core structure, including the 5-amino group, the 3-(4-hydroxybutyl) chain, and the 1-methyl group, define its unique physicochemical properties and research potential. Pyrimidinedione derivatives are of significant interest in medicinal chemistry and drug discovery. The structural motif is commonly explored in the design of novel anticancer and antiviral agents. Related compounds have been synthesized as molecular hybrids, where the pyrimidine moiety is linked to other pharmacophores like acridine, to develop potent topoisomerase (IIB) inhibitors for cancer therapy . Furthermore, pyrimidine-based nucleoside analogs are a cornerstone of antiviral research, with modifications to the sugar and base units being a proven strategy for developing reverse transcriptase inhibitors . The 4-hydroxybutyl side chain in this compound offers a handle for further chemical functionalization, making it a valuable building block for constructing more complex molecular architectures, such as triazole hybrids via click chemistry . This compound is provided for research purposes and is intended for use by qualified scientists only. It is not approved for diagnostic or therapeutic applications. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

5-amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O3/c1-11-6-7(10)8(14)12(9(11)15)4-2-3-5-13/h6,13H,2-5,10H2,1H3

InChI Key

XNGSYVRGIGOWAK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CCCCO)N

Origin of Product

United States

Preparation Methods

Starting Materials

  • Uracil or thymine derivatives serve as the typical starting materials for pyrimidine-2,4-dione compounds.
  • Commercially available uracil derivatives can be selectively alkylated at N-1 and C-3 positions.
  • Amination at C-5 can be achieved via nucleophilic substitution or amination reactions on appropriately activated intermediates.

General Synthetic Strategy

The synthesis generally follows three stages:

  • N-1 and C-3 Alkylation

    • Using bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry solvents (e.g., acetonitrile), uracil is alkylated with propargyl bromide or similar alkyl halides to introduce alkynyl groups at N-1 and C-3 positions.
    • For the target compound, the hydroxybutyl group can be introduced via alkylation with a protected 4-hydroxybutyl halide or via a post-alkylation functional group transformation.
  • Introduction of the 5-Amino Group

    • Amination at the C-5 position can be achieved by nitration followed by reduction or by direct nucleophilic substitution on activated intermediates.
    • Alternatively, 5-amino substitution can be introduced by starting from 5-aminouracil derivatives.
  • Functional Group Transformations and Purification

    • Hydroxy groups may require protection/deprotection steps depending on the sequence.
    • Purification is typically performed by column chromatography and recrystallization.

Example Preparation of Related Compounds

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Product Yield (%) Notes
N-1 and C-3 Alkylation Uracil, DBU, propargyl bromide, reflux in acetonitrile, 18 h 1,3-di(prop-2-ynyl)pyrimidine-2,4-dione 79 Purified by column chromatography and recrystallization
5-Amino Introduction Starting from 5-aminouracil, alkylation with 4-hydroxybutyl halide, aqueous NaOH, room temp 5-amino-3-(4-hydroxybutyl)pyrimidine derivative 40–53 Moderate yields, requires careful control of conditions
Purification Column chromatography (CH2Cl2/EtOH or hexane mixtures), recrystallization Pure compound Essential for removing side products and unreacted starting materials

Analytical Characterization and Research Outcomes

  • NMR Spectroscopy :
    Proton and carbon NMR confirm substitution patterns, with characteristic signals for methyl, amino, and hydroxybutyl groups as well as the pyrimidine core.

  • Mass Spectrometry (HRMS) :
    High-resolution mass spectrometry confirms molecular weights consistent with the target compound and its intermediates.

  • Infrared Spectroscopy (FT-IR) :
    Key absorptions include N-H and O-H stretching (~3200–3500 cm⁻¹), C=O stretching (~1650–1700 cm⁻¹), and C-H stretching of alkyl groups.

  • Yields and Purity :
    Yields vary depending on the substitution and reaction conditions but are generally in the range of 40–80%. Purity is confirmed by chromatographic and spectroscopic methods.

Summary and Expert Recommendations

  • The preparation of 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione can be reliably achieved by starting from 5-aminouracil or uracil derivatives, followed by selective alkylation at N-1 and C-3 positions under basic conditions using alkyl halides bearing the hydroxybutyl group or suitable protected precursors.

  • Reaction conditions such as solvent choice (dry acetonitrile), base (DBU or aqueous NaOH), temperature (room temperature to reflux), and reaction time (up to 18 hours) are critical for optimal yields.

  • Purification by column chromatography and recrystallization is essential to isolate the compound in high purity.

  • Analytical characterization by NMR, HRMS, and FT-IR confirms the structure and purity of the final compound.

  • The synthetic methodologies are supported by multiple peer-reviewed publications detailing similar pyrimidine-2,4-dione derivatives, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The amino and hydroxybutyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The amino and hydroxybutyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

Substituent Length and Polarity : The 4-hydroxybutyl group in the target compound provides greater chain length and hydrophilicity compared to shorter analogs like 5-(2-hydroxyethyl)pyrimidin-2,4-dione . This may enhance aqueous solubility but reduce membrane permeability.

Steric and Electronic Effects : The 1-methyl group in the target compound contrasts with bulkier substituents (e.g., 1-octyl in CAS 54565-90-1 ), which could influence steric hindrance in binding interactions.

Physicochemical Properties

  • Solubility: The 4-hydroxybutyl and amino groups likely increase water solubility compared to lipophilic analogs like 5-methyl-1-octylpyrimidine-2,4(1H,3H)-dione .
  • pKa: The amino group (pKa ~9–10) and hydroxyl group (pKa ~10–12) may confer pH-dependent solubility, similar to thiophene-substituted analogs with predicted pKa 8.59 .
  • Density: Not reported for the target compound, but analogs like 5-(thiophen-3-yl)pyrimidine-2,4(1H,3H)-dione have a predicted density of 1.423 g/cm³ .

Research Implications and Limitations

  • Knowledge Gaps: Experimental data on solubility, stability, and bioactivity of the target compound are absent in the provided evidence, necessitating further study.

Biological Activity

5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O3, with a molecular weight of 213.23 g/mol. The structure features an amino group, a hydroxybutyl side chain, and a methyl group on the pyrimidine ring. The hydroxybutyl group enhances solubility and interaction with biological targets, making it a subject of interest for drug development.

Synthesis

The synthesis of this compound typically involves several steps that may include:

  • Formation of the pyrimidine core : Utilizing appropriate precursors to construct the pyrimidine skeleton.
  • Introduction of functional groups : Adding the amino and hydroxybutyl groups through various organic reactions.
  • Purification : Employing techniques such as chromatography to isolate the desired compound in high purity.

Industrial production may utilize continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.

Antitumor Potential

The antitumor activity of pyrimidine derivatives has been documented in several studies. Compounds similar to this compound have shown promise as potential anticancer agents. For example, certain derivatives have demonstrated inhibitory effects on tumor cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Study on Related Compounds

A study focusing on 1-[1-(4-hydroxybutyl)-1,2,3-triazol-(4 & 5)-ylmethyl]-1H-pyrazolo[3,4-d]pyrimidines evaluated their biological activities against HIV-1 and various tumor cell lines. While no significant activity was observed for some derivatives, the study highlights the importance of structural modifications in enhancing biological efficacy .

Research into the mechanisms underlying the biological activity of similar compounds indicates that they may act through multiple pathways:

  • Inhibition of key enzymes involved in cellular processes.
  • Modulation of signaling pathways associated with cell proliferation and survival.
  • Induction of oxidative stress , leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityUnique Features
5-Amino-1-methylpyrimidine-2,4(1H,3H)-dioneBasic pyrimidine structureLacks hydroxybutyl group
5-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dioneTetrahydro derivativeDifferent saturation level
5-Amino-1-methyl-1,2-dihydropyrimidineDihydro variantAltered saturation affects reactivity

The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to these similar compounds.

Q & A

Q. What are the recommended synthetic pathways for 5-Amino-3-(4-hydroxybutyl)-1-methylpyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrimidine-dione derivatives often involves cyclization of precursor molecules under controlled conditions. For example, cyclization in dimethylformamide (DMF) at 50°C for 5–8 hours has been effective for structurally similar pyrido[2,3-d]pyrimidine derivatives . Key parameters include:
  • Temperature : Elevated temperatures (50–80°C) to drive cyclization.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
  • Catalysts : Use of bases like potassium carbonate (K₂CO₃) for alkylation steps, as demonstrated in thieno-pyrimidine syntheses .
    Optimization should involve thin-layer chromatography (TLC) or HPLC to monitor reaction progress and minimize side products.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is recommended:
  • ¹H NMR : Assign peaks based on neighboring substituents (e.g., hydroxybutyl groups show characteristic δ 3.5–4.0 ppm for hydroxyl protons) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching theoretical mass).
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as done for fluorinated pyrimidine-dione derivatives .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screens should focus on target pathways suggested by structural analogs:
  • Antimicrobial Activity : Agar dilution assays against Staphylococcus aureus (MIC values), comparing to reference drugs like metronidazole .
  • Enzyme Inhibition : Assay inhibition of thymidylate synthase (critical for DNA synthesis), using fluorometric kits.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodological Answer : SAR studies require synthesis of analogs with modifications to the hydroxybutyl, methyl, or amino groups. Key steps:
  • Analog Design : Replace the hydroxybutyl group with shorter/longer alkyl chains or aryl substituents.
  • Activity Comparison : Test analogs in parallel bioassays (e.g., IC₅₀ values in enzyme inhibition).
  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity.
    For example, replacing the methyl group in similar pyrimidine-diones with ethyl groups reduced antimicrobial activity by 40% .

Q. How should contradictory data in biological activity studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
  • Reproducibility Checks : Repeat assays in triplicate across independent labs.
  • Purity Validation : Use HPLC (≥95% purity) and elemental analysis.
  • Mechanistic Studies : Employ RNA-seq or proteomics to identify off-target effects.
    For instance, a thieno-pyrimidine derivative showed inconsistent antitubercular activity due to batch-dependent impurities .

Q. What advanced techniques are used to study its interaction with DNA or enzymes?

  • Methodological Answer : Techniques to probe molecular interactions:
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with DNA helicases.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH).
  • Cryo-EM : Visualize compound-enzyme complexes at near-atomic resolution.
    Structural analogs like 5-fluorouracil derivatives have been analyzed via X-ray crystallography to identify critical hydrogen bonds .

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